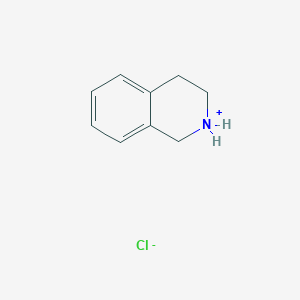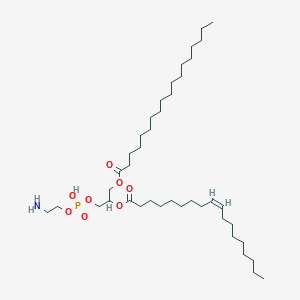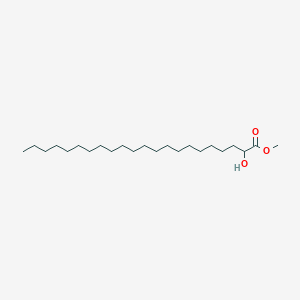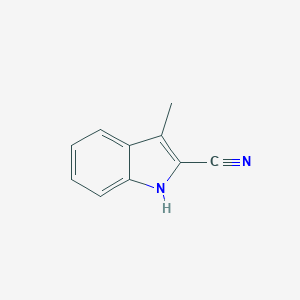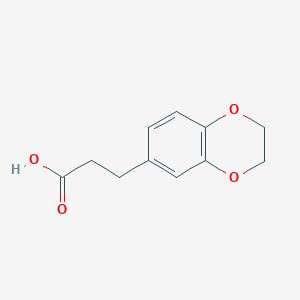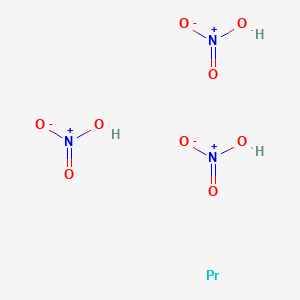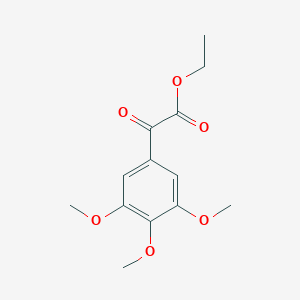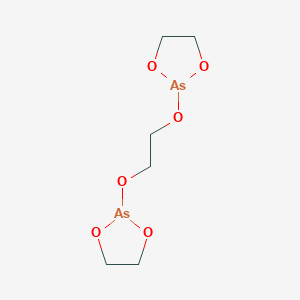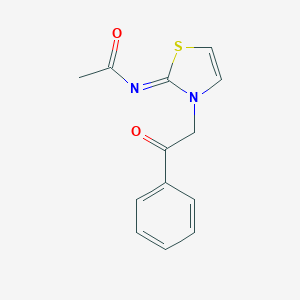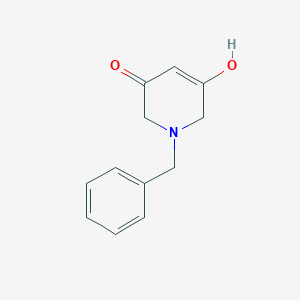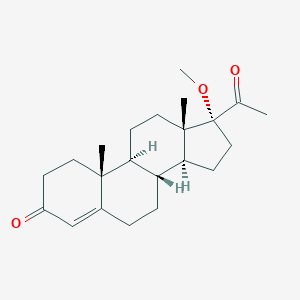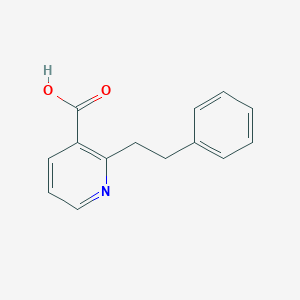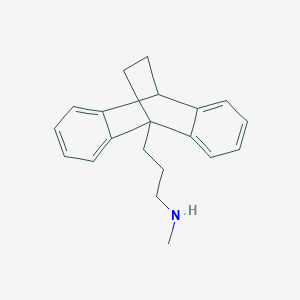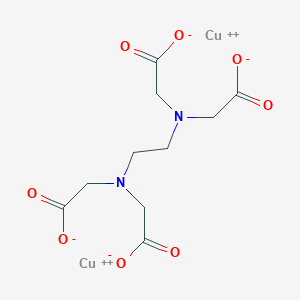
Ethylenediaminetetraacetic acid copper salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylenediaminetetraacetic acid copper salt (EDTA-Cu) is a chelating agent that is widely used in scientific research. It is a complex of copper ion with EDTA, a polydentate ligand that can bind to metal ions with high affinity. EDTA-Cu has been extensively studied for its ability to sequester copper ions, which makes it useful in a variety of applications, including analytical chemistry, biochemistry, and biotechnology.
作用机制
Ethylenediaminetetraacetic acid copper salt binds to copper ions through its four carboxylic acid groups and two amine groups. The complexation reaction is reversible, and the stability of the complex depends on the pH and concentration of copper ions in the solution. Ethylenediaminetetraacetic acid copper salt can also bind to other metal ions, such as zinc, nickel, and lead, but with lower affinity.
生化和生理效应
Ethylenediaminetetraacetic acid copper salt has been shown to have both positive and negative effects on biological systems. On one hand, it can inhibit the activity of copper-dependent enzymes, which can lead to oxidative stress and cell damage. On the other hand, it can protect cells from copper toxicity by sequestering excess copper ions and preventing their accumulation in tissues.
实验室实验的优点和局限性
Ethylenediaminetetraacetic acid copper salt has several advantages as a chelating agent in lab experiments, including:
1. High affinity for copper ions: Ethylenediaminetetraacetic acid copper salt can effectively remove copper ions from solutions and biological samples.
2. Stability and solubility: Ethylenediaminetetraacetic acid copper salt is stable and soluble in water, which makes it easy to handle and store.
3. Versatility: Ethylenediaminetetraacetic acid copper salt can be used in a variety of applications, from analytical chemistry to biotechnology.
However, there are also some limitations to the use of Ethylenediaminetetraacetic acid copper salt, including:
1. Non-specific binding: Ethylenediaminetetraacetic acid copper salt can bind to other metal ions besides copper, which can interfere with some experiments.
2. pH and temperature sensitivity: The stability of Ethylenediaminetetraacetic acid copper salt complex depends on the pH and temperature of the solution, which can affect the accuracy and reproducibility of some experiments.
3. Toxicity: Ethylenediaminetetraacetic acid copper salt can be toxic to cells at high concentrations, which can limit its use in some biological assays.
未来方向
There are several future directions for the research and development of Ethylenediaminetetraacetic acid copper salt, including:
1. Synthesis of modified EDTA ligands: The development of new EDTA ligands with improved selectivity and affinity for copper ions could enhance the performance of Ethylenediaminetetraacetic acid copper salt in various applications.
2. Application in drug delivery: Ethylenediaminetetraacetic acid copper salt could be used as a carrier for drugs that require copper ions for their activity, such as anticancer agents.
3. Development of biosensors: Ethylenediaminetetraacetic acid copper salt could be used as a sensing element in biosensors for the detection of copper ions in environmental and biological samples.
In conclusion, Ethylenediaminetetraacetic acid copper salt is a versatile chelating agent that has been extensively studied for its ability to sequester copper ions. It has many applications in analytical chemistry, biochemistry, and biotechnology, but also has some limitations and potential toxic effects. Further research and development of Ethylenediaminetetraacetic acid copper salt and its derivatives could lead to new and improved applications in various fields.
合成方法
Ethylenediaminetetraacetic acid copper salt can be synthesized by reacting copper sulfate with EDTA in a basic solution. The reaction produces a blue-colored complex that is soluble in water. The purity and stability of the complex can be improved by adjusting the pH and temperature of the reaction.
科学研究应用
Ethylenediaminetetraacetic acid copper salt has been used in various scientific research applications, including:
1. Analytical chemistry: Ethylenediaminetetraacetic acid copper salt is used as a reagent for the determination of copper ions in aqueous solutions. The complex is stable and can be easily quantified using spectrophotometric or colorimetric methods.
2. Biochemistry: Ethylenediaminetetraacetic acid copper salt is used as a metal chelator to study the role of copper ions in biological systems. It has been shown to inhibit the activity of copper-dependent enzymes, such as superoxide dismutase and cytochrome c oxidase.
3. Biotechnology: Ethylenediaminetetraacetic acid copper salt is used as a stabilizer for enzymes and proteins that require copper ions for their activity. The complex can protect these biomolecules from degradation and denaturation.
属性
CAS 编号 |
12276-01-6 |
|---|---|
产品名称 |
Ethylenediaminetetraacetic acid copper salt |
分子式 |
C10H12Cu2N2O8 |
分子量 |
415.3 g/mol |
IUPAC 名称 |
dicopper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |
InChI 键 |
NVFXKYPPSRPHEL-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2] |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2] |
同义词 |
Cuprate(2-), N,N-1,2-ethanediylbisN-(carboxy-.kappa.O)methylglycinato-.kappa.N,.kappa.O(4-)-, (OC-6-21)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



